
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'CMNB' and is a member of the nitrobenzamide family of compounds.
Mecanismo De Acción
The mechanism of action of CMNB is not fully understood. However, it is believed that CMNB exerts its effects by inhibiting the activity of certain enzymes involved in cell growth and survival. Specifically, CMNB has been shown to inhibit the activity of PARP-1, an enzyme involved in DNA repair and cell survival. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMNB are primarily related to its ability to inhibit the activity of PARP-1. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In addition, CMNB has been shown to have neuroprotective properties and can protect neurons from oxidative stress-induced damage. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMNB in lab experiments is its ability to selectively induce apoptosis in cancer cells. This makes it a potentially valuable tool for studying the mechanisms of cell death and survival. However, one of the limitations of using CMNB in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on CMNB. One potential direction is to investigate the use of CMNB in combination with other chemotherapeutic agents to enhance its efficacy against cancer cells. Another potential direction is to explore the use of CMNB in the treatment of neuroinflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of CMNB and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of CMNB is a complex process that involves several steps. The first step involves the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride. This intermediate compound is then reacted with 3-methoxyaniline to form CMNB. The yield of this reaction is around 50-60%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
CMNB has several potential applications in scientific research. One of the most significant applications of CMNB is in the field of cancer research. CMNB has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. This compound has been found to be effective against several types of cancer, including breast, lung, and colon cancer.
Another potential application of CMNB is in the field of neuroscience. CMNB has been shown to have neuroprotective properties and can protect neurons from oxidative stress-induced damage. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for neuroinflammatory disorders.
Propiedades
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-10(8-11)16-14(18)12-6-5-9(15)7-13(12)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFRJXWRXPLSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)




![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)

![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)
